molecular formula C12H16ClNO2 B2984712 Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride CAS No. 1421838-89-2

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2984712
CAS No.: 1421838-89-2
M. Wt: 241.72
InChI Key: PLTYXWQEMLQCPO-WDEREUQCSA-N
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Description

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl substituent at the 5-position and a methyl ester group at the 2-position of the pyrrolidine ring. It has a molecular formula of C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol . The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Suppliers like Xiamen Zhongyuan Hongye Chemical Co., Ltd. list this compound under CAS No. 2170170-16-6, with storage recommendations at 2–8°C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGJJVLXPPJJOE-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with a phenyl group and a carboxylate ester. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Key Properties of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate HCl 2170170-16-6 C₁₂H₁₆ClNO₂ 241.71 Phenyl, methyl ester (2R,5S)
(2S,5S)-5-Methylpyrrolidine-2-carboxylic acid HCl 38228-14-7 C₆H₁₂ClNO₂ 165.62 Methyl, carboxylic acid (2S,5S)
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid HCl 1807939-10-1 C₁₁H₁₄ClNO₂ 227.69 Phenyl, carboxylic acid (2R,5R)
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate HCl 481704-21-6 C₆H₁₂ClNO₃ 181.45 Hydroxyl, methyl ester (2R,4R)
Key Observations:

The methyl ester in the target compound and Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate HCl contrasts with the carboxylic acid in (2S,5S)- and (2R,5R)- analogues, affecting solubility and reactivity .

Stereochemical Differences :

  • The (2R,5S) configuration of the target compound distinguishes it from the (2R,5R) isomer, which may alter binding affinities in chiral environments or biological systems .

Carboxylic acid derivatives (e.g., (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid HCl) may serve as intermediates for salt formation or prodrug development .

Pharmacological Potential

  • Phenylpyrrolidine derivatives are explored in drug discovery for their conformational rigidity, which can enhance target binding. For example, discusses triazole-pyrrolidine hybrids with anti-HIV activity via reverse transcriptase inhibition .
  • Hydroxyl and carboxylic acid substituents may improve interactions with polar residues in enzyme active sites, as seen in protease inhibitors .

Biological Activity

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a phenyl group at the 5-position and a carboxylate group at the 2-position. Its molecular formula is C12H15ClN2O2C_{12}H_{15}ClN_{2}O_{2} with a molecular weight of approximately 241.71 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.
  • Neuroactive Properties : The compound's ability to interact with neurotransmitter systems positions it as a candidate for neurological applications. Studies have indicated that related compounds can influence neurotransmitter release and receptor activity .
  • Analgesic Activity : Preliminary studies suggest potential analgesic effects, which could be relevant for pain management therapies.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The chiral nature of the compound allows for selective binding, which can modulate the activity of these biological targets. This selectivity enhances its pharmacological profile and may lead to significant therapeutic effects in various conditions.

Table 1: Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC12H15ClN2O2C_{12}H_{15}ClN_{2}O_{2}Anti-inflammatory, NeuroactiveChiral compound with selective binding
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylateC12H13N2O3C_{12}H_{13}N_{2}O_{3}Potential anti-inflammatoryContains an oxo group
(2S)-2-Methyl-5-phenylpyrrolidineC12H15NC_{12}H_{15}NNeuroactive propertiesLacks carboxylic acid functionality

Case Study: Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound with various receptors. For instance, in vitro assays demonstrated its ability to inhibit specific enzyme activities linked to inflammatory responses. At concentrations around 50 µM, significant inhibition was observed in enzyme assays related to cytokine release .

Q & A

Q. What are the recommended methods for synthesizing and purifying Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral pool strategies due to the stereochemical complexity of the pyrrolidine backbone. For example, flash chromatography (normal or reverse-phase) is commonly used for purification, as demonstrated in the isolation of structurally related pyrrolidine derivatives . Key steps include:
  • Enantioselective synthesis : Use of chiral auxiliaries or catalysts to control the (2R,5S) configuration.
  • Purification : Flash chromatography with gradients optimized for polar functional groups (e.g., 10–50% ethyl acetate/hexane).
  • Yield optimization : Reaction monitoring via TLC or HPLC to minimize side products.
    Table 1 : Example Purification Conditions from Analogous Compounds
Compound TypeColumn TypeEluent SystemPurity AchievedReference
Pyrrolidine carboxylateSilica gelEthyl acetate/hexane (3:7)>95%

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) and mass spectrometry (HRMS) are critical. For instance:
  • ¹H NMR : Characteristic signals for the pyrrolidine ring (δ 2.3–3.5 ppm) and phenyl group (δ 7.2–7.6 ppm). Methyl ester protons appear as a singlet near δ 3.6–3.8 ppm .
  • 13C NMR : Carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the pyrrolidine ring (δ 50–70 ppm) .
  • HRMS : Exact mass matching the molecular formula (C₁₃H₁₆ClNO₂ requires m/z 261.0866 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer : Discrepancies in stereochemical configuration (e.g., (2R,5S) vs. (2R,5R)) require chiral analytical techniques:
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Optical rotation : Compare experimental [α]D values with literature data for validated stereoisomers .
  • X-ray crystallography : Definitive confirmation via single-crystal analysis if suitable crystals are obtained.

Q. What factors influence the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should assess:
  • pH sensitivity : Hydrolysis of the ester group in acidic/basic conditions (monitor via HPLC).
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
  • Storage recommendations : Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrochloride salt dissociation .
    Table 2 : Stability Data for Analogous Hydrochloride Salts
ConditionDegradation PathwayRecommended StorageReference
>40°CEster hydrolysis-20°C in sealed vials

Q. How does the stereochemistry of this compound affect its biological activity?

  • Methodological Answer : The (2R,5S) configuration likely influences binding to chiral biological targets (e.g., enzymes, receptors). Comparative studies using enantiomers can be designed:
  • In vitro assays : Test inhibition/activation against targets like neurotransmitter transporters or proteases.
  • Molecular docking : Simulate interactions with binding pockets sensitive to stereochemistry (e.g., G-protein-coupled receptors) .
  • SAR studies : Modify substituents (e.g., phenyl group) to correlate structure with activity trends .

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